Tetrahydropalmatin

Übersicht

Beschreibung

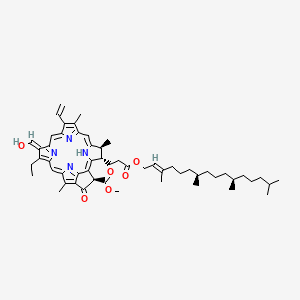

Tetrahydropalmatine is an isoquinoline alkaloid primarily found in the Corydalis genus and Stephania rotunda . This compound has been traditionally used in Chinese herbal medicine for its analgesic, sedative, and muscle relaxant properties . It has gained attention in modern pharmacology for its potential therapeutic applications, including the treatment of drug addiction and heart disease .

Wissenschaftliche Forschungsanwendungen

Tetrahydropalmatine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

Medicine: Investigated for its potential in treating drug addiction, particularly cocaine and opiate addiction.

Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Wirkmechanismus

Target of Action

Tetrahydropalmatine primarily targets dopamine D1, D2, and D3 receptors, alpha adrenergic receptors, and serotonin receptors . It functions as an antagonist at dopamine D1, D2, and alpha-1 adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .

Mode of Action

Tetrahydropalmatine interacts with its targets by antagonizing dopamine D1, D2, and alpha-1 adrenergic receptors . It also acts through positive allosteric modulation of GABA-A receptors . Additionally, it displays significant binding to 5-HT1A and alpha-2 adrenergic receptors . The blockade of pre-synaptic autoreceptors by Tetrahydropalmatine results in increased dopamine release .

Biochemical Pathways

Tetrahydropalmatine affects several biochemical pathways. It has been shown to inhibit inflammation and improve energy metabolism . It also regulates hormones . The PPARγ/NF-Κb and TGF-β1/Smad pathways are involved in the anti-fibrotic effects of Tetrahydropalmatine .

Pharmacokinetics

Pharmacokinetic studies have shown that Tetrahydropalmatine is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of tetrahydropalmatine and improve its bioavailability .

Result of Action

Tetrahydropalmatine has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is also a potent muscle relaxant . It has shown potential in the treatment of drug addiction to both cocaine and opiates .

Action Environment

The action, efficacy, and stability of Tetrahydropalmatine can be influenced by various environmental factors. For instance, the vascular relaxation effect of Tetrahydropalmatine was found to be partially attenuated by PI3K inhibitor wortmannin, Akt inhibitor IV, endothelial nitric oxide synthetase (eNOS) inhibitor L-NAME, guanylate cyclase inhibitors and the mechanical removal of endothelium

Biochemische Analyse

Biochemical Properties

Tetrahydropalmatine has diverse pharmacological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Cellular Effects

Tetrahydropalmatine influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes it affects and the mechanisms by which it does so are still being studied .

Molecular Mechanism

The molecular mechanism of action of Tetrahydropalmatine is complex and involves multiple pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being researched .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydropalmatine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tetrahydropalmatine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tetrahydropalmatine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being researched .

Transport and Distribution

Tetrahydropalmatine is transported and distributed within cells and tissues in ways that are still being studied . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Tetrahydropalmatine and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahydropalmatine can be synthesized through several methods. One common synthetic route involves the reduction of dehydrocorydaline using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields tetrahydropalmatine as the primary product .

Industrial Production Methods: Industrial production of tetrahydropalmatine often involves the extraction from natural sources such as Corydalis yanhusuo. The extraction process includes maceration of the plant material in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate tetrahydropalmatine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrahydropalmatin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Dehydrocorydalin zu bilden.

Reduktion: Die Reduktion von Dehydrocorydalin ergibt Tetrahydropalmatin.

Substitution: Methoxygruppen in Tetrahydropalmatin können unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierungsmittel für die Methoxygruppensubstitution.

Hauptprodukte:

Oxidation: Dehydrocorydalin.

Reduktion: Tetrahydropalmatin.

Substitution: Verschiedene substituierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

Tetrahydropalmatin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese anderer Isochinolinalkaloide verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere auf Dopaminrezeptoren.

Medizin: Wird auf sein Potenzial zur Behandlung von Drogenabhängigkeit untersucht, insbesondere von Kokain- und Opiatabhängigkeit.

Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.

Wirkmechanismus

Tetrahydropalmatin übt seine Wirkungen hauptsächlich durch Wechselwirkung mit Neurotransmitterrezeptoren aus. Es wirkt als Antagonist an Dopamin-D1- und D2-Rezeptoren, was zur Modulation des Dopaminspiegels im Gehirn beiträgt. Diese Wirkung ist vorteilhaft, um die verstärkenden Wirkungen von Suchtstoffen zu reduzieren. Darüber hinaus interagiert Tetrahydropalmatin mit Alpha-Adrenorezeptoren und Serotoninrezeptoren, was zu seinen beruhigenden und muskelrelaxierenden Eigenschaften beiträgt .

Ähnliche Verbindungen:

Dehydrocorydalin: Eine oxidierte Form von Tetrahydropalmatin mit ähnlichen pharmakologischen Eigenschaften.

Berberin: Ein weiteres Isochinolinalkaloid mit antimikrobiellen und entzündungshemmenden Wirkungen.

Palmatin: Teilt strukturelle Ähnlichkeiten und zeigt antimikrobielle und entzündungshemmende Aktivitäten.

Einzigartigkeit: Tetrahydropalmatin ist einzigartig aufgrund seiner breiten Palette pharmakologischer Aktivitäten, insbesondere seiner Fähigkeit, Dopaminrezeptoren zu modulieren, was bei ähnlichen Verbindungen wie Berberin und Palmatin nicht so ausgeprägt ist .

Vergleich Mit ähnlichen Verbindungen

Dehydrocorydaline: An oxidized form of tetrahydropalmatine with similar pharmacological properties.

Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.

Palmatine: Shares structural similarities and exhibits antimicrobial and anti-inflammatory activities.

Uniqueness: Tetrahydropalmatine is unique due to its broad spectrum of pharmacological activities, particularly its ability to modulate dopamine receptors, which is not as pronounced in similar compounds like berberine and palmatine .

Eigenschaften

IUPAC Name |

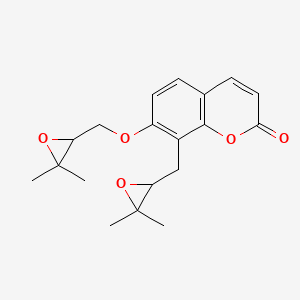

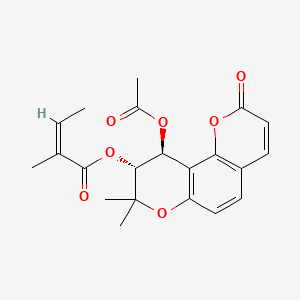

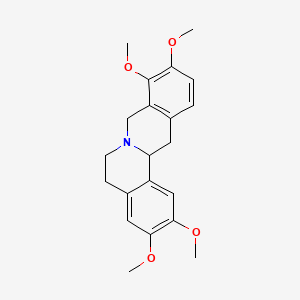

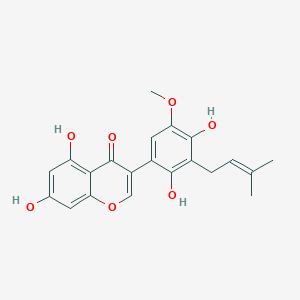

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864207 | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-97-6 | |

| Record name | (±)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydalis B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

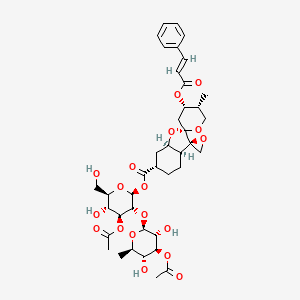

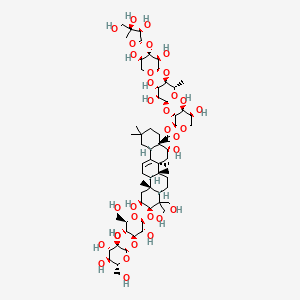

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600659.png)